(R)-(+)-1-Phenylpropyl Isothiocyanate

Vue d'ensemble

Description

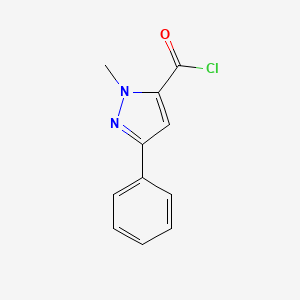

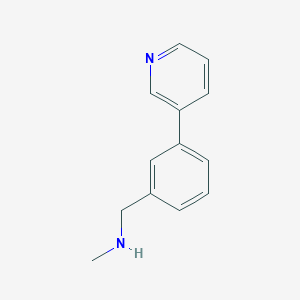

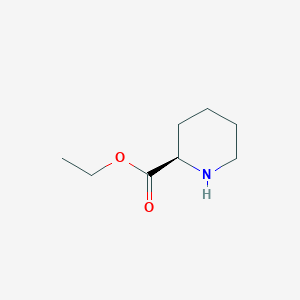

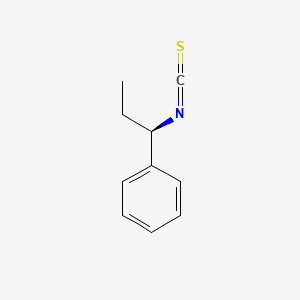

“®-(+)-1-Phenylpropyl Isothiocyanate” is a chemical compound used primarily in laboratory settings . It is not intended for human or veterinary use. The molecular formula of this compound is C10H11NS.

Synthesis Analysis

The synthesis of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones was carried out by cyclodehydration of 1-aroyl-4-(1-phenylpropyl)thiosemicarbazides . This process involved the condensation of isomeric halo benzoic acid hydrazides and ®-(+)-1-phenylpropyl isothiocyanate .Physical And Chemical Properties Analysis

“®-(+)-1-Phenylpropyl Isothiocyanate” has a molecular weight of 177.27 g/mol. More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

-

Scientific Field: Food Technology and Health

- Application Summary : Isothiocyanates are highly reactive organo-sulphur phytochemicals that are products of the hydrolysis of glucosinolates, which are present mainly in cruciferous vegetables . They possess anti-cancer, anti-inflammatory, and neuroprotective properties . They also reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .

- Methods of Application : The extraction of these bioactive compounds is challenging due to their high volatility and heat sensitivity . Various innovative technologies are required for their extraction . Their fate during processing conditions also needs to be considered as these processes tend to affect their bioavailability .

- Results or Outcomes : Isothiocyanates exhibit a wide range of antimicrobial activity due to their ability to reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to food as preservatives . Isothiocyanates incorporated food packaging films have become popular in the last decade . They are known to act as substrates to activate lactoperoxidases (LPO) for the extension of the shelf life of dairy products due to its bactericidal and bacteriostatic properties .

-

Scientific Field: Organic Chemistry

- Application Summary : Isothiocyanates are used in the synthesis of organic compounds . They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .

- Methods of Application : A more sustainable isothiocyanate synthesis has been developed by amine catalyzed sulfurization of isocyanides with elemental sulfur . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

- Results or Outcomes : This straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

-

Scientific Field: Bioconjugate Chemistry

- Application Summary : Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

-

Scientific Field: Proteomics Research

- Application Summary : Isothiocyanates, including “®-(+)-1-Phenylpropyl Isothiocyanate”, are used in proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results or Outcomes : The outcomes of these studies can also vary widely, but the use of isothiocyanates in proteomics research can contribute to our understanding of protein structures and functions .

-

Scientific Field: Industrial Production

- Application Summary : Isothiocyanates are important organic synthetic intermediates and are widely applied in industrial production .

- Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .

- Results or Outcomes : This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

Propriétés

IUPAC Name |

[(1R)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426978 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Phenylpropyl Isothiocyanate | |

CAS RN |

745784-00-3 | |

| Record name | (R)-(+)-1-Phenylpropyl Isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)